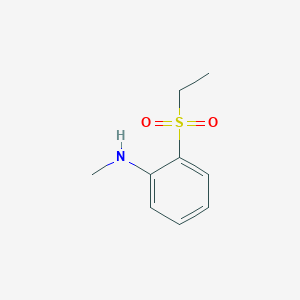

2-(ethanesulfonyl)-N-methylaniline

Descripción

2-(Ethanesulfonyl)-N-methylaniline is an aromatic amine derivative featuring an N-methyl group and an ethanesulfonyl substituent at the ortho position of the benzene ring. The ethanesulfonyl group (–SO₂CH₂CH₃) is a strong electron-withdrawing moiety, which significantly reduces the electron density of the aromatic ring, thereby influencing reactivity and interaction with biological targets .

Propiedades

IUPAC Name |

2-ethylsulfonyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-13(11,12)9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDBUNNNHVNXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(ethanesulfonyl)-N-methylaniline is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H11NO2S

- Molecular Weight : 201.27 g/mol

- Structure : The compound features a methylaniline moiety linked to an ethanesulfonyl group, which imparts unique chemical properties and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and antimicrobial properties. The following sections detail these activities.

Enzyme Inhibition

Studies have shown that this compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways within cells, suggesting its utility in pharmacological applications. For instance, it may serve as a model compound for studying enzyme interactions:

| Enzyme | Inhibition Type | Mechanism of Action |

|---|---|---|

| Cytochrome P450 | Competitive | Binds to the active site of the enzyme |

| Acetylcholinesterase | Non-competitive | Alters enzyme conformation |

| Aldose Reductase | Mixed-type | Affects both enzyme-substrate binding |

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 50 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Sulfonation : N-methylaniline is treated with ethanesulfonyl chloride in the presence of a base.

- N-Methylation followed by Sulfonation : N-methylaniline is first methylated using methyl iodide, followed by sulfonation with ethanesulfonic acid.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Toxicological Study : A study conducted on rats demonstrated that high doses of the compound led to altered liver enzyme levels, indicating potential hepatotoxicity.

- Findings : Increased levels of ALT and AST were observed after administration, suggesting liver stress.

-

Pharmacological Research : In vitro studies showed that the compound inhibited the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

- Results : IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for PC-3 cells.

Comparación Con Compuestos Similares

N-Methylaniline Derivatives

- Key Differences :

- Lacks the ethanesulfonyl group, resulting in higher electron density on the aromatic ring.

- Exhibits greater basicity due to the absence of the electron-withdrawing sulfonyl group.

- Synthesis : Frequently used as a precursor in multicomponent reactions, such as the synthesis of indole derivatives (e.g., 3,3′-(phenyl methylene)bis(2-(thiophen-2-yl)-1H-indole)) with aldehydes and heterocycles .

- Biological Activity: N-Methylaniline derivatives demonstrate enhanced potency compared to N,N-dimethylaniline in peroxidase activity assays, suggesting that mono-methylation optimizes steric and electronic interactions with enzymes .

N-(2-Hydroxyethyl)-N-Methylaniline

Compound : N-(2-Hydroxyethyl)-N-Methylaniline (hydroxyethyl substituent instead of ethanesulfonyl)

- Physical Properties :

- Key Differences :

- The hydroxyethyl group (–CH₂CH₂OH) is electron-donating, increasing aromatic ring reactivity toward electrophiles.

- Enhanced water solubility compared to sulfonyl-containing analogs due to hydrogen bonding from the hydroxyl group.

- Applications : Intermediate in dye synthesis (e.g., Basic Red 13) and pharmaceuticals .

Sulfonamide and Sulfonyl Halide Derivatives

Compound : Ethanesulfonyl chloride derivatives (e.g., 2-chloro-ethanesulfonyl chloride)

- Reactivity :

- Key Differences :

- The chloride group in ethanesulfonyl chloride facilitates functionalization, whereas the ethanesulfonyl group in 2-(ethanesulfonyl)-N-methylaniline is inert under physiological conditions.

Methoxy-Substituted Analogs

Compound : Methoxy-substituted N-methylaniline derivatives (e.g., B-ring methoxy compounds)

- Biological Activity :

- Key Differences :

- Methoxy groups (–OCH₃) activate the aromatic ring toward electrophilic substitution, contrasting with the deactivating effect of the ethanesulfonyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.